![molecular formula C30H31N5O2S B2679805 5-((4-Benzhydrylpiperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-65-8](/img/structure/B2679805.png)

5-((4-Benzhydrylpiperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

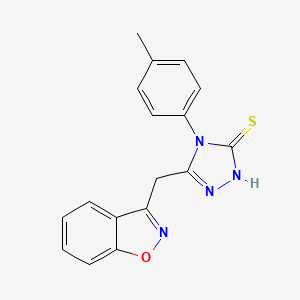

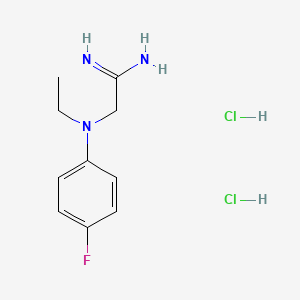

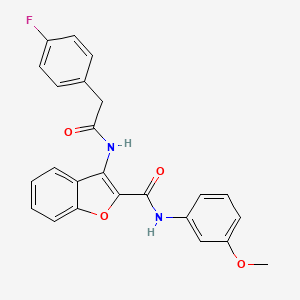

Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups attached to a central thiazolotriazol ring. These include a benzhydrylpiperazin-1-yl group and a methoxyphenyl group. The exact arrangement of these groups within the molecule would require more detailed structural analysis, such as NMR or X-ray crystallography .Scientific Research Applications

Cancer Research In cancer research, certain triazole derivatives have shown promise. Minegishi et al. (2015) found that a compound in this class exhibited antiproliferative activity toward human cancer cells, suggesting its potential application in cancer therapy [Hidemitsu Minegishi, Y. Futamura, Shinji Fukashiro, M. Muroi, M. Kawatani, H. Osada, Hiroyuki Nakamura, 2015].

Receptor Ligands Compounds from the triazole class have also been evaluated as ligands for various receptors. Studies by Carling et al. (2004) on similar compounds indicated their role as high-affinity γ-Aminobutyric Acid-A Benzodiazepine receptor ligands, offering potential applications in neurological research [R. Carling, K. Moore, L. Street, D. Wild, Catherine Isted, P. Leeson, Steven R. Thomas, D. O'connor, R. Mckernan, K. Quirk, Susan M. Cook, J. Atack, K. Wafford, S. Thompson, G. Dawson, P. Ferris, J. L. Castro, 2004].

Antinematodal and Antifungal Properties In a study by Srinivas et al. (2017), a series of triazole derivatives were synthesized and evaluated for nematicidal and antifungal properties. The results showed significant activity against certain nematodes and fungi, highlighting the potential use of these compounds in agricultural pest control and antifungal applications [A. Srinivas, M. Sunitha, P. Karthik, K. V. Reddy, 2017].

Future Directions

Mechanism of Action

Target of Action

The primary target of the compound 5-((4-Benzhydrylpiperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is human carbonic anhydrases (hCAs), particularly the isoforms hCA II and hCA VII . These enzymes play a crucial role in catalyzing the reversible hydration of carbon dioxide to bicarbonate and proton ions .

Mode of Action

The compound this compound interacts with its targets, the hCAs, by forming polar and hydrophobic interactions in the active site of the enzymes . The compound is stabilized by a higher number of these interactions in the active site of hCA VII compared to hCA II .

Biochemical Pathways

The action of this compound on hCAs affects the carbon dioxide hydration pathway . This can influence the bicarbonate gradient, which is crucial for various physiological processes, including neuronal excitation .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of hCAs, particularly hCA VII . This inhibition can affect neuronal excitation and potentially play a role in the control of neuropathic pain .

properties

IUPAC Name |

5-[(4-benzhydrylpiperazin-1-yl)-(3-methoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31N5O2S/c1-21-31-30-35(32-21)29(36)28(38-30)27(24-14-9-15-25(20-24)37-2)34-18-16-33(17-19-34)26(22-10-5-3-6-11-22)23-12-7-4-8-13-23/h3-15,20,26-27,36H,16-19H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLICUAYOJLBQRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)OC)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-bromophenyl)-N-butyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2679722.png)

![3-[2-(Dimethylamino)phenyl]propan-1-ol](/img/structure/B2679727.png)

![(1R,5R)-Bicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2679739.png)

![2-(Phenylmethoxycarbonylamino)-2-[3-(2,4,6-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2679744.png)